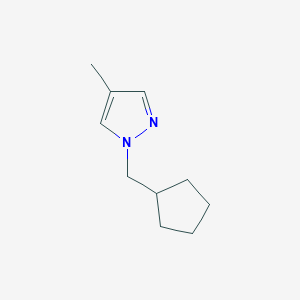

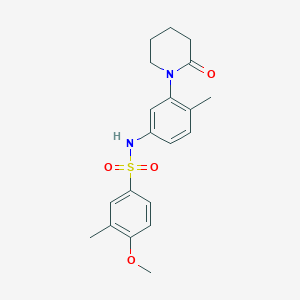

![molecular formula C12H23NO3 B2438427 tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate CAS No. 1932139-02-0](/img/structure/B2438427.png)

tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate involves protecting the amine with a tert-butoxycarbonyl group, followed by coupling with carbon dioxide to form the carbamate .Molecular Structure Analysis

The molecular formula of this compound is C14H27N3O3 . Its average mass is 285.383 Da and its monoisotopic mass is 285.205231 Da .Chemical Reactions Analysis

The tert-butyl group in this compound can elicit a unique reactivity pattern, which is highlighted by its characteristic applications . The crowded tert-butyl group can be used in chemical transformations .Physical And Chemical Properties Analysis

This compound is a white solid with a melting point of 91-92°C . It is soluble in most organic solvents, including chloroform, dichloromethane, and methanol .Wissenschaftliche Forschungsanwendungen

Biodegradation and Environmental Fate

Biodegradation and Bioremediation Methyl tert-butyl ether (MTBE) is an environmental contaminant from gasoline, but recent studies show it can be biodegraded under aerobic and anaerobic conditions. Various microorganisms can utilize MTBE as a sole carbon and energy source, and several biological methods are available for MTBE remediation. This biodegradation can be enhanced by adding air or oxygen, or by using bioreactors to remove MTBE from contaminated influents (Fiorenza & Rifai, 2003).

Decomposition in Cold Plasma Reactor A study on the decomposition of MTBE by adding hydrogen in a cold plasma reactor demonstrated that it's feasible to use radio frequency (RF) plasma reactor for decomposing and converting MTBE into various other compounds. The decomposition efficiency increased with input power and decreased with increasing H2/MTBE ratio and MTBE influent concentration in the MTBE/H2/Ar plasma environment (Hsieh et al., 2011).

Environmental Occurrence and Toxicity

Presence and Impact of Synthetic Phenolic Antioxidants Studies have detected synthetic phenolic antioxidants (SPAs) like 2,6-di-tert-butyl-4-methylphenol (BHT) in various environmental matrices and in humans. Human exposure pathways include food intake, dust ingestion, and use of personal care products. Some SPAs may cause hepatic toxicity, endocrine disrupting effects, or even be carcinogenic. The study emphasizes the need for future research on the contamination and environmental behaviors of novel high molecular weight SPAs (Liu & Mabury, 2020).

Biodegradation and Fate in Soil and Groundwater A review of the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater detailed the microorganisms and metabolic pathways involved in its biodegradation. Both aerobic and anaerobic biodegradation of ETBE and MTBE can occur, with various intermediates formed during the process. The presence of co-contaminants in soil and groundwater may limit aerobic biodegradation by preferential metabolism and consumption of available dissolved oxygen (Thornton et al., 2020).

Advanced Materials and Separation Processes

Pervaporation for Methanol/MTBE Separation The separation of methanol/MTBE mixture via pervaporation, a membrane process for highly selective separation of organic mixtures, has been reviewed. Various polymer membranes and their efficiency for this separation were discussed. Materials like poly(vinyl alcohol), cellulose acetate, and polyheteroarylenes are considered effective for this purpose, highlighting the role of mixed matrix membranes (MMM) for operational stability and efficiency (Pulyalina et al., 2020).

Wirkmechanismus

While the exact mechanism of action for tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate is not clear, compounds with similar structures have been shown to act by binding to the substrate binding site of certain transporters, thereby preventing the uptake of specific molecules into cells.

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13(4)9-7-5-6-8-10(9)14/h9-10,14H,5-8H2,1-4H3/t9-,10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYCPWHUVXAZZPW-NXEZZACHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1CCCCC1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@@H]1CCCC[C@H]1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

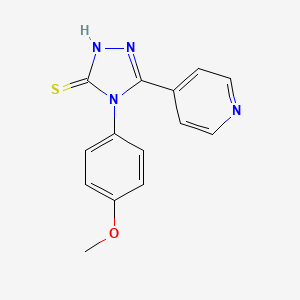

![Lithium;2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]acetate](/img/structure/B2438347.png)

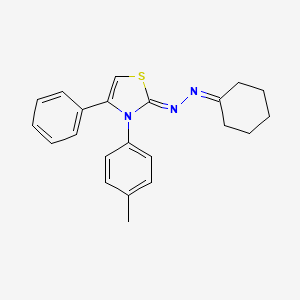

![N-(1,3-benzodioxol-5-yl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2438351.png)

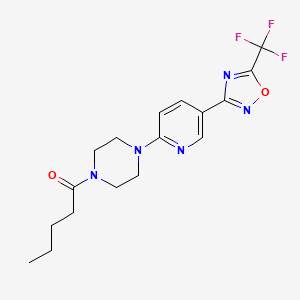

![2-[8-fluoro-5-(4-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2438355.png)

![Ethyl 4-{[(1-cyanocyclohexyl)carbamoyl]methoxy}benzoate](/img/structure/B2438356.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-ethoxynaphthalene-1-carboxamide](/img/structure/B2438361.png)

![2-((5-(2-(Benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2438367.png)